1-Benzyl-5-fluoroindoline-2,3-dione
CAS No.:
Cat. No.: VC14047380
Molecular Formula: C15H10FNO2
Molecular Weight: 255.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10FNO2 |
|---|---|
| Molecular Weight | 255.24 g/mol |
| IUPAC Name | 1-benzyl-5-fluoroindole-2,3-dione |
| Standard InChI | InChI=1S/C15H10FNO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
| Standard InChI Key | VOKBYNHAVFONKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=O)C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Crystallographic Data
1-Benzyl-5-fluoroindoline-2,3-dione has a molecular weight of 255.24 g/mol and crystallizes in the monoclinic space group P1c1 (No. 7) with unit cell parameters:
-
a = 6.6616 Å
-
b = 4.8577 Å
-
c = 19.099 Å
-
β = 99.821°
-
Z = 2 (molecules per unit cell)
The isatin moiety (indoline-2,3-dione) is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.022 Å. The benzyl ring (C10–C15) forms a dihedral angle of 76.82° with the isatin plane, a value consistent with related N-benzylisatin derivatives such as 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione (73.04°) .
Table 1: Crystallographic Parameters of 1-Benzyl-5-fluoroindoline-2,3-dione
| Parameter | Value |
|---|---|
| Space group | P1c1 |
| Unit cell volume | 605.7 ų |
| Density (calculated) | 1.558 g/cm³ |
| R factor | 0.0877 |
| Dihedral angle (isatin-benzyl) | 76.82° |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via microwave-assisted N-alkylation of 5-fluoroisatin with benzyl chloride in ethanol, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base . Key steps include:
-
Reaction setup: 5-fluoroisatin (2.00 mmol), DBU (1.1 equiv), and benzyl chloride (1.1 equiv) in ethanol.
-
Microwave irradiation: 120°C for 25 minutes.
-
Workup: Precipitation upon cooling, followed by filtration to yield a dark red solid (28% yield).
Alternative methods involve Fischer indole synthesis or reductive amination, though microwave synthesis offers superior efficiency .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆, 500 MHz): δ 7.84–7.87 (m, 2H, ArH), 7.63–7.65 (m, 2H, ArH), 6.08 (s, 1H, -CH-), 5.37 (s, 2H, -CH₂-) .
-
IR (KBr): ν = 1737 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1103 cm⁻¹ (C-O).
Physicochemical Properties
Thermal and Solubility Profiles
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water.
-
Dipole moment: 5.244 Debye (calculated via PM7 computation) .
Computational Analysis
-
HOMO/LUMO energies: −8.962 eV (HOMO), −1.158 eV (LUMO), indicating moderate electron-withdrawing capacity .
-
Molecular electrostatic potential (MEP): Localized negative charge on carbonyl oxygens, facilitating hydrogen bonding .
Biological Activities and Applications
Table 2: Antimicrobial Activity of Selected Derivatives
| Derivative | Target Microorganism | MIC/IC₅₀ (µg/mL) |
|---|---|---|
| K-2 (coumarin-triazole hybrid) | S. aureus | 12.5 |
| L-5 (iodo-substituted) | C. albicans | 18.7 |
Mechanistic Insights
Molecular docking studies reveal strong interactions with bacterial enoyl-ACP reductase (FabI) and fungal cytochrome P450 14α-demethylase, disrupting cell membrane synthesis . The fluorine atom enhances binding affinity via polar interactions with active-site residues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume